molecular formula C11H17NO3 B1221452 (+)-Isoproterenol CAS No. 2964-04-7

(+)-Isoproterenol

Cat. No. B1221452
CAS RN: 2964-04-7
M. Wt: 211.26 g/mol
InChI Key: JWZZKOKVBUJMES-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol is a member of catechols.

Scientific Research Applications

Cardiac Electrophysiology and Arrhythmias

Isoproterenol is recognized for its influence on the cardiac conduction system, particularly in facilitating AV nodal conduction and inducing supraventricular arrhythmias. It is commonly administered in increasing doses to decrease sinus cycle length, although this can sometimes lead to undesirable side effects. The sensitivity of the sinus and AV nodes to isoproterenol can occur prior to achieving the target sinus cycle length (Cossu et al., 1997).

Comparative Pharmacology

Comparative studies with dobutamine and isoproterenol have shown that isoproterenol was a clinical therapeutic agent now primarily used in research for inducing cardiac hypertrophy. Dobutamine has replaced isoproterenol as the preferred inotropic β-adrenergic agent in certain clinical scenarios, but both have been found to significantly increase cardiac fibrosis and decrease cardiac function with chronic administration (Anderson et al., 2008).

Cardiopulmonary Research

Isoproterenol's effects in bronchodilation have been widely studied, especially in the context of treating acute asthma. Studies indicate that isoproterenol administered through a standard commercial device effectively achieves bronchodilation without significant side effects, such as electrocardiographic changes, arrhythmias, or clinically significant changes in heart rate, blood pressure, or arterial blood gases (Sherbell & Lyons, 1973).

Myocardial Injury and Dysfunction

Isoproterenol has been used in studies to induce myocardial injury and cardiac dysfunction in animal models, particularly to evaluate diastolic dysfunction and the effects of gene or stem cell therapy on cardiac dysfunction. It induces endocardial injury and myocardial fibrosis, with an increase in myocardial collagen types I and III, leading to decreased left ventricular compliance (Brooks & Conrad, 2009).

properties

CAS RN

2964-04-7

Product Name

(+)-Isoproterenol

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m1/s1

InChI Key

JWZZKOKVBUJMES-LLVKDONJSA-N

Isomeric SMILES

CC(C)NC[C@H](C1=CC(=C(C=C1)O)O)O

SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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